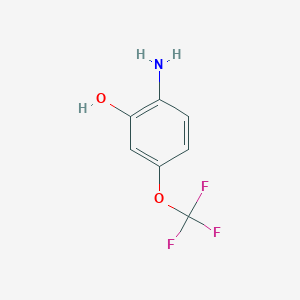

2-Amino-5-(trifluoromethoxy)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAPVSVTNAIPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-14-4 | |

| Record name | 2-amino-5-(trifluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-(trifluoromethoxy)phenol CAS 117338-14-4 properties

CAS: 117338-14-4 | Formula: C₇H₆F₃NO₂ | M.W.: 193.12 g/mol

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs—specifically the trifluoromethoxy group (

Unlike its trifluoromethyl (

Physicochemical Profile & Datasheet

The following data consolidates experimental and predicted properties essential for handling and characterization.

| Property | Value / Description | Context |

| Appearance | Off-white to pale grey solid | Oxidation sensitive (amines/phenols darken on air exposure). |

| Melting Point | 105–110 °C (Predicted) | Note:[3] Precursor (Nitro) melts at ~98°C. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility due to lipophilic |

| pKa (Phenol) | ~9.5 | Slightly more acidic than phenol due to electron-withdrawing |

| pKa (Aniline) | ~3.5 | Reduced basicity compared to aniline due to |

| LogP | 2.3 (Predicted) | High lipophilicity; favorable for CNS penetration.[3] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic and light-sensitive.[3] |

Synthetic Routes & Process Chemistry

The synthesis of CAS 117338-14-4 requires a regioselective approach to ensure the amino and hydroxyl groups are positioned ortho to each other, enabling downstream heterocycle formation.

Validated Synthetic Pathway

The standard industrial route involves the nitration of 3-(trifluoromethoxy)phenol followed by reduction.[3] The critical challenge is separating the regioisomers formed during nitration.[3]

Figure 1: Synthetic workflow for CAS 117338-14-4 highlighting the critical nitration and reduction steps.

Detailed Experimental Protocol (Reduction Step)

Context: This protocol describes the reduction of the nitro-precursor (2-nitro-5-(trifluoromethoxy)phenol) to the target amine. This method is preferred over Fe/HCl for pharmaceutical purity as it simplifies workup.

Reagents:

-

Substrate: 2-Nitro-5-(trifluoromethoxy)phenol (1.0 eq)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)[3]

-

Atmosphere: Hydrogen gas (balloon pressure or 1 atm)[3]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 10 mmol of the nitro precursor in 50 mL of anhydrous methanol.

-

Inerting: Purge the vessel with Nitrogen (N₂) for 10 minutes to remove oxygen (critical to prevent catalyst ignition).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen.[3]

-

Hydrogenation: Switch the atmosphere to Hydrogen (H₂).[3] Stir vigorously at Room Temperature (25°C).

-

Filtration: Once complete (~4–6 hours), filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

-

Purification: If the solid is dark (oxidation), recrystallize immediately from Ethanol/Hexane or store under Argon.[3]

Strategic Applications in Drug Discovery

The primary utility of CAS 117338-14-4 lies in its ability to form Benzoxazole rings. These are bioisosteres of Benzothiazoles (e.g., Riluzole, used for ALS).[3]

The "Fluorine Effect" in Benzoxazoles

Replacing a hydrogen or a standard methyl group with

-

Metabolic Blocking: The C-F bond is resistant to Cytochrome P450 oxidation, extending the drug's half-life (

). -

Lipophilicity: The

group increases

Benzoxazole Synthesis Workflow

The condensation of CAS 117338-14-4 with aldehydes or carboxylic acids yields 6-(trifluoromethoxy)benzoxazoles.

Figure 2: Reaction pathway for converting CAS 117338-14-4 into pharmacologically active benzoxazole scaffolds.

Handling, Stability, and Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

-

Stability: The aminophenol moiety is electron-rich and prone to oxidation.

-

Sign of Degradation: Color change from off-white to dark brown/black.[3]

-

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless acylation is intended).[3]

-

Disposal: Fluorinated organic waste.[3] Do not incinerate without scrubbers (generates HF).[3]

References

-

PubChem. (2025).[3][4][5][6] 2-Amino-5-(trifluoromethoxy)phenol Compound Summary. National Library of Medicine. Available at: [Link][3]

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Strategic use of OCF3 groups).

-

BenchChem. (2025).[3] Synthesis and Applications of Trifluoromethoxy-substituted Phenols. (Context: General synthetic protocols for fluorinated aminophenols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluoropentadecanoic acid | C14F29COOH | CID 12731198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitro-5-(trifluoromethyl)phenol | C7H4F3NO3 | CID 14091690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Stability of the Trifluoromethoxy Group in Aminophenols: A Technical Guide

Executive Summary: The "Super-Halogen" Solution

In drug discovery, the aminophenol scaffold (and its aniline congeners) presents a classic "MedChem dilemma." While often potent pharmacophores, they carry a high liability for bioactivation into toxic quinone imines (the mechanism underlying acetaminophen hepatotoxicity).

The introduction of the trifluoromethoxy group (

This guide details the metabolic fate of

Physicochemical Basis of Stability

To understand why the

The Electronic Shield

The

The Orthogonal Conformation (The Anomeric Effect)

Unlike methoxy groups, which lie planar to the benzene ring to maximize p-orbital overlap, the

-

Consequence: This conformation disrupts the conjugation of the oxygen lone pair with the aromatic

-system. It sterically shields the ipso-carbon, preventing the O-dealkylation pathway that typically plagues standard ethers.

Metabolic Pathways: Bioactivation vs. Detoxification

The metabolic fate of an aminophenol determines its toxicity. The diagram below illustrates the divergence between a standard aminophenol and a trifluoromethoxylated analog.

Pathway Analysis

-

Standard Aminophenol (High Risk): CYP450s (typically CYP2E1 or CYP1A2) perform a two-electron oxidation to form a Quinone Imine . This electrophile depletes hepatic glutathione (GSH) and covalently binds to hepatic proteins, causing necrosis.

-

-Aminophenol (Stabilized): The electron-withdrawing nature of

The Edge Case: Oxidative Defluorination

While rare, the

Visualization: Metabolic Divergence

Figure 1: Divergent metabolic fates of standard vs. trifluoromethoxylated aminophenols. The OCF3 group acts as a metabolic "switch," shunting the molecule away from bioactivation.

Experimental Protocols

To validate the stability of the

Reactive Metabolite Trapping (GSH Assay)

This is the gold-standard assay to detect transient quinone imines. If the

Protocol:

-

Incubation:

-

Test Compound: 10 µM in phosphate buffer (pH 7.4).

-

System: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

-

Trapping Agent: L-Glutathione (GSH) at 5 mM (excess).

-

Initiation: Add NADPH-regenerating system. Incubate for 60 min at 37°C.

-

-

Control: Run parallel incubation without NADPH to rule out chemical reactivity.

-

Quench: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard. Centrifuge at 3,000 x g for 20 min.

-

Analysis (LC-MS/MS):

-

Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid loss) or Precursor Ion Scan of m/z 272 (GSH fragment).

-

Data Interpretation: A peak in the +NADPH sample that is absent in the -NADPH sample indicates a reactive metabolite.

-

Intrinsic Clearance ( ) & Defluorination Check

This assay measures the overall stability and specifically checks for the loss of the fluorine moiety.

Protocol:

-

Incubation: Similar to above, but without GSH. Time points: 0, 15, 30, 60 min.

-

Analysis: Monitor disappearance of parent compound.

-

Defluorination Check: If the parent disappears but no organic metabolites sum to 100%, analyze the aqueous phase for Fluoride ion (

) using an ion-selective electrode or ion chromatography. Significant

Visualization: GSH Trapping Workflow

Figure 2: Step-by-step workflow for Glutathione (GSH) trapping to detect reactive quinone imine intermediates.

Comparative Data: Riluzole & Analogs

The drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) serves as the definitive case study. It contains an aniline-like nitrogen and an

| Compound | Structure Feature | Primary Metabolic Fate | Bioactivation Risk |

| 4-Methoxyaniline | Electron-Donating ( | O-demethylation, Quinone Imine formation | High |

| 4-Trifluoromethoxyaniline | Electron-Withdrawing ( | Ring hydroxylation, Sulfation | Low |

| Riluzole | N-hydroxylation (CYP1A2), Glucuronidation | Moderate/Low |

Key Insight: In rat studies of 4-trifluoromethoxyaniline, the

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Tugnait, M., et al. "The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat."[1][3] Journal of Pharmaceutical and Biomedical Analysis, 2002.[1][3]

-

Dihel, L., et al. "Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930."[4] Drug Metabolism and Disposition, 2009. (Demonstrates the rare ipso-substitution mechanism).

-

Sanderink, G.J., et al. "Involvement of human CYP1A isoenzymes in the metabolism and drug interactions of riluzole in vitro." Journal of Pharmacology and Experimental Therapeutics, 1997.

Sources

- 1. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Structural Identity, Nomenclature, and Characterization of 2-Hydroxy-4-(trifluoromethoxy)aniline

[1]

Executive Summary

In the development of fluorinated pharmaceuticals—specifically benzothiazole and benzoxazole pharmacophores related to Riluzole —precise structural identification is paramount.[1] The compound 2-hydroxy-4-(trifluoromethoxy)aniline presents a unique nomenclature challenge where the prioritization of functional groups (Phenol vs. Aniline) alters its systematic name, leading to database fragmentation.[2][1]

This guide resolves these ambiguities, provides a definitive structural validation protocol, and outlines the compound's utility as a precursor for 6-(trifluoromethoxy)benzoxazole derivatives.[2][1]

Part 1: Structural Identity & Nomenclature[1]

The Naming Paradox

While the name "2-hydroxy-4-(trifluoromethoxy)aniline" is chemically unambiguous, it is not the preferred IUPAC designation.[2][1] This discrepancy often leads to missed search results in databases like SciFinder or Reaxys.[1]

-

User Designation: 2-hydroxy-4-(trifluoromethoxy)aniline

-

Preferred IUPAC Name: 2-amino-5-(trifluoromethoxy)phenol[2][1][3][4]

Critical Identifiers

To ensure supply chain integrity, researchers should rely on the CAS Registry Number rather than text names.[2][1]

| Identifier | Value | Notes |

| CAS RN | 117338-14-4 | Primary Identifier. Do not confuse with CAS 454-82-0 (Trifluoromethyl analog).[2][1][4] |

| Formula | C | Distinct from Riluzole precursor (C |

| Mol. Weight | 193.12 g/mol | |

| SMILES | NC1=C(O)C=C(OC(F)(F)F)C=C1 | Confirms 1,2,4-substitution pattern (Aniline ref).[1] |

| InChI Key | ILZRAAUVZAXXKZ-UHFFFAOYSA-N |

Isomer Warning

Risk: There is a high risk of confusing this compound with 2-amino-5-(trifluoromethyl)phenol (CAS 454-82-0).[2][1]

-

Target Compound: Contains an Oxygen linker (-OCF

).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Common Imposter: Direct Carbon bond (-CF

).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Impact: The -CF

analog will not yield the ether linkage required for Riluzole-class bioisosteres.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Part 2: Nomenclature Logic & Visualization[1]

The following diagram illustrates the priority rules that shift the name from "Aniline" to "Phenol" while maintaining the same physical structure.

[1][2]

Part 3: Applications in Drug Discovery

Riluzole vs. Benzoxazole Analogs

While Riluzole (6-(trifluoromethoxy)benzothiazole-2-amine) is synthesized from 4-(trifluoromethoxy)aniline via the Hugerschhoff reaction (using KSCN/Br

Synthesis Workflow

The phenol group allows for cyclization with urea or cyanogen bromide to form the oxazole ring.[1]

[2]

Part 4: Analytical Validation Protocol

As a Senior Scientist, relying solely on vendor labels is insufficient. The following protocol ensures the identity of CAS 117338-14-4, specifically distinguishing it from the -CF

NMR Validation Logic

-

F NMR: This is the definitive test.

-

-OCF

(Target): Singlet typically around -58.0 ppm .[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

-CF

(Impurity): Singlet typically around -62.0 ppm .[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Protocol: Dissolve 5 mg in DMSO-

. Acquire uncoupled

-

HPLC Purity Method

This method separates the aminophenol from potential nitro-precursors or oxidized azo-dimers.[2][1]

Instrument: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][1]

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 5% B (Hold)2-12 min: 5% |

| Detection | UV @ 254 nm (Aromatic) & 210 nm (Amine) |

| Temperature | 30°C |

Interpretation:

References

-

PubChem. 2-Amino-5-(trifluoromethoxy)phenol (Compound).[2][1] National Library of Medicine.[1] Available at: [Link][1]

-

Accela ChemBio. Product Data: 2-Amino-5-(trifluoromethoxy)phenol (CAS 117338-14-4).[2][1][4][5] Available at: [Link][2][1]

-

Google Patents. CN114249672A: Riluzole intermediate compound and preparation method.[1] Available at: [2][1]

Sources

- 1. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1493-01-2,Fluorodiiodomethane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. ijpbs.com [ijpbs.com]

- 4. 2322938-40-7,(S)-3-Bromopiperidine-2,6-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. MDL Mfcd18390128 | Sigma-Aldrich [sigmaaldrich.com]

Executive Summary: The "Super-Ester" of Medicinal Chemistry

The Electronic Effects of the Trifluoromethoxy (-OCF₃) Group on Phenol Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The trifluoromethoxy group (-OCF

For the medicinal chemist, understanding the electronic perturbation this group exerts on a phenol core is critical.[1] It is not merely a "heavy methoxy" group; it is a deactivating, lipophilic module that fundamentally alters pKa, metabolic stability, and electrophilic substitution patterns. This guide dissects these electronic effects, providing a mechanistic rationale for its behavior and actionable protocols for its chemical manipulation.[1]

Electronic Anatomy of the -OCF₃ Group

To predict reactivity, one must first understand the conflicting electronic vectors operating within the -OCF

The Inductive vs. Resonance Conflict

The -OCF

-

Inductive Effect (-I): The three fluorine atoms create a powerful electron-withdrawing dipole. The electronegativity of the CF

terminus pulls electron density through the -

Resonance Effect (+R): Like methoxy, the oxygen atom possesses lone pairs capable of donating electron density into the aromatic

-system.[3]

The Winner: Unlike the methoxy group, where +R dominates (-OCH

The Anomeric Effect & Orthogonal Conformation

A critical, often overlooked structural feature is the conformation of the -OCF

-

Methoxy (-OCH

): Prefers a planar conformation (coplanar with the ring) to maximize -

Trifluoromethoxy (-OCF

): Prefers an orthogonal (twisted) conformation (

Why? This is due to the negative hyperconjugation (anomeric effect) where the oxygen lone pair (

Quantitative Comparison (Hammett Parameters)

| Substituent | Electronic Nature | Hansch | ||

| -H | 0.00 | 0.00 | Neutral | 0.00 |

| -OCH | -0.27 | +0.12 | Activating (Donor) | -0.02 |

| -Cl | +0.23 | +0.37 | Deactivating (W/D)* | +0.71 |

| -OCF | +0.35 | +0.40 | Deactivating | +1.04 |

| -CF | +0.54 | +0.43 | Strongly Deactivating | +0.88 |

*W/D: Withdrawing but Ortho/Para Directing

Visualization: Electronic Vectors & Conformation

The following diagram illustrates the orthogonal twist and the competing electronic vectors that define the -OCF

Caption: The "Electronic Tug-of-War": The strong inductive pull of the CF3 group (red) combined with the orthogonal twist (yellow) suppresses the resonance donation (green), resulting in net deactivation.

Impact on Phenolic Acidity (pKa)

The -OCF

-

Mechanism: The electron-withdrawing nature stabilizes the phenoxide anion via inductive withdrawal.

-

Comparison:

-

Phenol: pKa

10.0 -

4-(Trifluoromethoxy)phenol: pKa

9.3[5] -

4-Nitrophenol: pKa

7.15

-

Insight: While -OCF

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When a phenol bearing an -OCF

Directing Rules

-

If -OCF

is the only substituent: It behaves like a halogen. It is deactivating (slower rate than benzene) but directs Ortho/Para .[4][6][7] -

If -OCF

is on a Phenol (e.g., 4-OCF-

The -OH group is a powerful activator and dominates the directing effects.

-

Incoming electrophiles will target positions ortho to the -OH group .

-

The -OCF

group merely slows the reaction down compared to unsubstituted phenol.

-

Case Study: Nitration of Trifluoromethoxybenzene

This reaction demonstrates the intrinsic directing power of the group.

-

Reagents: HNO

/ H -

Major Product: 1-nitro-4-(trifluoromethoxy)benzene (Para isomer).

-

Minor Product: 1-nitro-2-(trifluoromethoxy)benzene (Ortho isomer).

-

Ratio: Typically >8:1 (Para:Ortho).

Experimental Protocol: Controlled Nitration

This protocol describes the nitration of a trifluoromethoxy-arene.[4][8] This workflow is self-validating through the use of temperature control to manage the exotherm and TLC/GC monitoring to ensure regioselectivity.

Objective: Synthesize 1-nitro-4-(trifluoromethoxy)benzene to demonstrate para-selectivity.

Reagents & Equipment

-

Substrate: (Trifluoromethoxy)benzene (1.0 equiv)

-

Acid Mixture: Conc. H

SO -

Solvent: Dichloromethane (DCM) - Note: Moderates reaction rate and heat.

-

Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.

Step-by-Step Methodology

-

Preparation of Nitrating Mix:

-

In a separate flask, cool Conc. H

SO -

Slowly add Conc.[2] HNO

dropwise, maintaining temp < 10°C. (Generates the active electrophile, NO

-

-

Substrate Setup:

-

Dissolve (trifluoromethoxy)benzene in DCM (10 mL per gram of substrate) in the reaction flask.

-

Cool the solution to -5°C using an ice/salt bath.

-

-

Addition (Critical Step):

-

Add the mixed acid solution dropwise via the addition funnel.

-

Control Rule: Maintain internal temperature below 5°C . If temp spikes, stop addition immediately.

-

Reasoning: Higher temperatures increase the formation of the ortho-isomer and dinitro byproducts.

-

-

Reaction & Monitoring:

-

Stir at 0°C for 2 hours.

-

Validation: Check TLC (Hexane/EtOAc 9:1). Product should appear as a less polar spot than the starting material.

-

Endpoint: Disappearance of starting material.

-

-

Work-up:

-

Purification:

-

The crude oil will be a mixture of para (major) and ortho (minor).

-

Recrystallization from Ethanol or Column Chromatography (Hexane/DCM) yields the pure para-isomer.

-

Reaction Pathway Visualization

The following graph illustrates the energy landscape, highlighting why the Para product is kinetically favored over the Ortho product due to steric destabilization of the Ortho transition state.

Caption: Kinetic pathway showing the energetic preference for Para-substitution due to the steric bulk of the -OCF3 group destabilizing the Ortho transition state.

References

-

Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Twist." ChemMedChem, 2025. 12[2][13][14][5][15][16][17][18]

-

BenchChem Technical Support. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Application Notes, 2025. 2[13][14][5][15][16][17][18]

-

Togni, A., et al. "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." NIH / PMC, 2015. 19[13][14][5][15][16][20][17][18]

-

Hansch, C., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. [14][5][15][16][17][18]

-

ChemicalBook. "p-Trifluoromethoxy phenol Properties and Safety." ChemicalBook Database, 2026.[5] 5[14][5][15][16][20][17][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.viu.ca [web.viu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]

- 6. columbia.edu [columbia.edu]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. homepages.bluffton.edu [homepages.bluffton.edu]

- 12. researchgate.net [researchgate.net]

- 13. 2-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2777299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermodynamic nitration rates of aromatic compounds. Part 3. Nitration of aromatic compounds in concentrated aqueous trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Guide for Researchers on Sourcing and Commercial Availability of CAS 117338-14-4

Preamble: The Challenge of Identifying CAS 117338-14-4

In the course of chemical research and drug development, scientists frequently encounter Chemical Abstracts Service (CAS) numbers as a universal identifier for specific substances. However, a comprehensive search for CAS 117338-14-4 across major chemical databases, supplier catalogs, and regulatory inventories has yielded no definitive identification of a corresponding chemical substance. This lack of public information suggests that CAS 117338-14-4 may fall into one of several categories: a proprietary internal compound code, a withdrawn or deleted CAS number, or a highly specialized research material with limited distribution.

This guide, therefore, pivots from a direct analysis of CAS 117338-14-4 to a more broadly applicable technical workflow. It is designed to equip researchers, scientists, and drug development professionals with a robust methodology for investigating, identifying, and safely sourcing chemical compounds that are not readily found in the public domain. The principles and protocols outlined below represent a best-practice approach to navigating the complexities of chemical procurement, ensuring scientific integrity and supply chain reliability.

Part 1: A Systematic Approach to Identifying and Sourcing Unlisted Chemical Compounds

When a CAS number does not resolve in standard databases, a systematic, multi-pronged investigation is warranted. The primary objective is to ascertain the chemical identity, which is a prerequisite for evaluating its suitability for research and identifying potential suppliers.

Initial Investigative Workflow

The initial phase of the investigation should be structured to exhaust all readily available resources before escalating to more specialized methods. The following workflow is recommended:

Caption: CoA as a Self-Validating System in Chemical Procurement.

Expertise in Action: When evaluating a CoA for a novel or custom-synthesized compound, it is imperative to scrutinize the raw analytical data. A summary purity value (e.g., ">98% by HPLC") is insufficient. Request the actual chromatograms and spectra. This allows for an independent assessment of potential impurities, isomers, or residual solvents that could impact experimental outcomes.

Part 3: Experimental and Handling Protocols for Novel Compounds

Upon receiving a novel or unlisted chemical, it must be treated as a substance of unknown toxicity. The absence of a comprehensive SDS from a major supplier necessitates a cautious and systematic approach to handling and use.

Step-by-Step Protocol for Handling a Novel Compound

-

Initial Receipt and Inspection: Upon arrival, inspect the packaging for any signs of damage or leakage. The container should be clearly labeled with the compound name (if known), batch number, and any available hazard information.

-

Quarantine and Documentation: Store the compound in a designated, restricted-access area away from incompatible materials. Log the arrival date, quantity, and assigned internal tracking number.

-

Small-Scale Solubility and Stability Testing: Before preparing stock solutions for experiments, perform small-scale tests to determine solubility in relevant solvents. Observe the stability of these test solutions over a short period to check for precipitation or degradation.

-

Stock Solution Preparation: Prepare stock solutions in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Use a calibrated balance for accurate weighing.

-

Storage of Stock Solutions: Store stock solutions under conditions that maximize stability (e.g., protected from light, at -20°C or -80°C). Clearly label vials with the compound name, concentration, solvent, and date of preparation.

-

Waste Disposal: Dispose of all waste materials (including empty containers, contaminated PPE, and unused solutions) in accordance with institutional and local regulations for chemical waste.

Conclusion: Upholding Scientific Rigor in the Face of Uncertainty

While the specific identity of CAS 117338-14-4 remains elusive, the challenge it presents is a valuable object lesson in the due diligence required in modern chemical research. The inability to procure a compound "off-the-shelf" is not a terminal roadblock but rather a call to apply a more rigorous, investigative, and critical approach to chemical sourcing. By adhering to the systematic workflows and validation protocols outlined in this guide, researchers can ensure the integrity of their supply chain, the quality of their starting materials, and ultimately, the reliability and reproducibility of their scientific endeavors.

References

This section would typically be populated with citations to specific databases, supplier websites, and regulatory bodies. As this guide is a general workflow, a list of representative resources is provided below.

Methodological & Application

synthesis of Riluzole using 2-Amino-5-(trifluoromethoxy)phenol

An Application Guide for the Synthesis of Riluzole: Comparative Protocols for Established and Novel Bromine-Free Routes

Authored by: A Senior Application Scientist

Abstract

Riluzole, chemically known as 6-(trifluoromethoxy)benzothiazol-2-amine, is a cornerstone therapeutic agent for amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. Its mechanism is thought to involve the modulation of glutamate neurotransmission. The synthesis of this critical benzothiazole scaffold is a subject of significant interest in medicinal and process chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Riluzole. We will first detail the classical, industrially prevalent one-pot synthesis starting from 4-(trifluoromethoxy)aniline. Subsequently, we will present a novel, bromine-free protocol that directly addresses the synthesis from 2-Amino-5-(trifluoromethoxy)phenol via a novel urea intermediate, offering a significant advantage in terms of operational safety and environmental impact.

Part 1: The Conventional Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline

The most established and widely documented method for synthesizing Riluzole is a one-pot reaction involving the oxidative cyclization of an aryl amine. This approach, a variation of the Hugerschoff reaction, is efficient and forms the core of many patented manufacturing processes.

Reaction Principle and Mechanism

The synthesis initiates with the reaction between a thiocyanate salt (e.g., potassium or ammonium thiocyanate) and an oxidizing agent, typically bromine, in an acidic medium like glacial acetic acid. This in-situ generates thiocyanogen ((SCN)₂), a potent electrophile. The thiocyanogen then performs an electrophilic aromatic substitution on the electron-rich aniline ring of 4-(trifluoromethoxy)aniline, preferentially at the position ortho to the activating amino group. The resulting thiocyanate intermediate undergoes a rapid intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate moiety, leading to the formation of the 2-aminobenzothiazole ring system of Riluzole.

Experimental Protocol: Oxidative Cyclization

This protocol is adapted from established patent literature.

Step-by-Step Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-(trifluoromethoxy)aniline (1.0 eq) and a thiocyanate salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (2.0-3.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent to the flask to form a stirrable slurry. Cool the mixture in an ice-water bath to between 0-10°C.

-

Oxidant Addition: Prepare a solution of bromine (1.1-1.5 eq) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water. This will cause the product to precipitate.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of an aqueous ammonia solution until the pH is basic (pH 9-10). This step is crucial to deprotonate the product and ensure its precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and acetic acid.

-

Drying: Dry the crude Riluzole product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification

The crude product can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water (e.g., 50:50 v/v). Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Data Presentation: Reagents and Typical Yield

| Reagent/Material | Molar Mass ( g/mol ) | Role | Typical Molar Eq. |

| 4-(Trifluoromethoxy)aniline | 177.12 | Starting Material | 1.0 |

| Ammonium Thiocyanate | 76.12 | Thiocyanate Source | 2.5 |

| Bromine | 159.81 | Oxidizing Agent | 1.2 |

| Glacial Acetic Acid | 60.05 | Solvent/Catalyst | - |

| Aqueous Ammonia | 35.04 | Neutralizing Base | - |

| Ethanol/Water | - | Recrystallization | - |

| Product: Riluzole | 234.20 | Target Compound | Yield: 75-85% |

Workflow Diagram: Conventional Synthesis

Caption: Workflow for the conventional synthesis of Riluzole.

Part 2: Novel Bromine-Free Synthesis from 2-Amino-5-(trifluoromethoxy)phenol

Addressing the significant hazards associated with the use of liquid bromine—a substance that is highly toxic, corrosive, and environmentally damaging—is a key goal in modern process chemistry. A novel synthetic route, disclosed in patent literature, utilizes 2-Amino-5-(trifluoromethoxy)phenol as the starting material, proceeding through a new urea-based intermediate to furnish Riluzole without the need for bromine.

Reaction Principle and Rationale

This two-step approach circumvents the direct thiocyanation of the aromatic ring.

-

Intermediate Formation: The starting phenol is first converted to a urea derivative, 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea. This step introduces the necessary nitrogen and carbonyl functionalities that will ultimately form part of the benzothiazole ring.

-

Cyclization: The urea intermediate is then treated with a sulfur source and cyclizing agent to construct the thiazole ring. This method avoids harsh oxidizing agents and offers a safer, more environmentally friendly pathway to Riluzole.

Experimental Protocol: Two-Step Bromine-Free Synthesis

This protocol is based on the methodology described in patent CN114249672A.

Step 1: Synthesis of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Amino-5-(trifluoromethoxy)phenol (1.0 eq) in an appropriate solvent.

-

Urea Formation: Treat the solution with a urea source (e.g., potassium cyanate in the presence of an acid, or a similar reagent) to facilitate the formation of the urea derivative.

-

Isolation: After the reaction is complete (monitored by TLC or HPLC), the intermediate is isolated, typically through precipitation or extraction, followed by washing and drying.

Step 2: Cyclization to Riluzole

-

Reaction Setup: The isolated urea intermediate (1.0 eq) is dissolved in a suitable high-boiling solvent.

-

Cyclization: The solution is treated with a cyclizing agent that also serves as the sulfur source (e.g., a thiourea equivalent or a reagent capable of in-situ sulfur transfer and cyclization). The reaction is typically heated to reflux to drive the condensation and ring-closure.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated. Purification often involves simple recrystallization, as this route tends to produce fewer byproducts compared to the bromine-based method. This avoids the need for complex column chromatography.

Data Presentation: Reagents for Bromine-Free Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Role |

| Step 1 | ||

| 2-Amino-5-(trifluoromethoxy)phenol | 177.12 | Starting Material |

| Urea Source (e.g., Potassium Cyanate) | 81.12 | Reagent for Urea Formation |

| Step 2 | ||

| 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea | 220.14 | Intermediate |

| Sulfur Source / Cyclizing Agent | - | Reagent for Ring Formation |

| Product: Riluzole | 234.20 | Target Compound |

Workflow Diagram: Novel Bromine-Free Synthesis

Caption: Workflow for the novel bromine-free synthesis of Riluzole.

Characterization and Quality Control

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity, purity, and quality.

| Technique | Purpose | Expected Results for Riluzole |

| Melting Point | Identity and Purity | ~119-121°C |

| HPLC/UPLC | Purity Assessment | Purity >99.5%, detection of process-related impurities. |

| Mass Spec (MS) | Molecular Weight | [M+H]⁺ at m/z 235. |

| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons and the amino group protons. |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the carbons in the benzothiazole ring and trifluoromethoxy group. |

| FT-IR | Functional Groups | Peaks corresponding to N-H stretching (amino group) and C=N stretching (thiazole ring). |

Safety and Handling

Professional laboratory safety practices must be strictly adhered to during all procedures.

-

Riluzole: The final product is toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle as a potent pharmaceutical compound.

-

4-(Trifluoromethoxy)aniline: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

2-Amino-5-(trifluoromethoxy)phenol: Handle with care as a substituted phenol and amine. May cause skin and eye irritation.

-

Bromine (Conventional Method): Extremely toxic, corrosive, and a strong oxidizing agent. Must be handled in a well-ventilated chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

-

Acetic Acid: Corrosive. Causes skin and eye burns. Work in a well-ventilated area.

-

Ammonia: Corrosive and has a pungent odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

This guide provides two distinct and detailed protocols for the synthesis of Riluzole. The conventional method, starting from 4-(trifluoromethoxy)aniline, is a robust and high-yielding process that is well-established in the literature. However, it relies on the use of hazardous bromine. The novel, two-step synthesis starting from 2-Amino-5-(trifluoromethoxy)phenol offers a compelling alternative that eliminates the need for bromine, thereby enhancing laboratory safety and reducing environmental impact. The choice of protocol will depend on the researcher's priorities, balancing factors of tradition, safety, and process greenness. For both routes, rigorous purification and analytical characterization are paramount to ensure the quality of the final active pharmaceutical ingredient.

References

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. Available at: [Link]

- EP2284161A1 - Process for the preparation of riluzole - Google Patents.

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. Available at: [Link]

- US20080108827A1 - Process for preparing riluzole - Google Patents.

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

-

Process for the preparation of riluzole - Patent 2284161 - EPO. Available at: [Link]

- CN114249672A - Riluzole intermediate compound - Google Patents.

-

How I can synthesis 2- aminobenzothiazole - ResearchGate. Available at: [Link]

-

Riluzole - Wikipedia. Available at: [Link]

- US20180036290A1 - Riluzole prodrugs and their use - Google Patents.

-

Validation of UV Spectrophotometric Method for Determination of Riluzole in Pharmaceutical Dosage Form. Available at: [Link]

-

HPTLC Method Development and Validation of Riluzole in Bulk and Pharmaceutical Dosage Form - ThaiScience. Available at: [Link]

-

Validation of a Simple, Rapid and Sensitive LC Method for Quantification of Riluzole in Rat Plasma and its Pharmacokinetic Application - Hilaris. Available at: [Link]

-

Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC. Available at: [Link]

- Determination of Riluzole in Human Plasma by Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry (UPLC – MS/MS)

Application Note: Chemoselective Urea Substitution Reaction Conditions for Trifluoromethoxy Aminophenols

Executive Summary

The incorporation of the trifluoromethoxy (–OCF₃) group into small molecules is a highly effective strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding affinity. When combined with the urea pharmacophore—a staple in the design of soluble epoxide hydrolase (sEH) inhibitors and multiple kinase inhibitors—the resulting compounds exhibit profound biological activity[1],[2].

However, synthesizing unsymmetrical ureas from trifluoromethoxy aminophenols presents a significant chemoselectivity challenge. The substrate possesses two competing nucleophilic centers (the amine and the hydroxyl group), and the strong electron-withdrawing inductive effect (–I) of the –OCF₃ group severely dampens the amine's inherent nucleophilicity. This application note details the mechanistic rationale and provides self-validating protocols to achieve strictly controlled N-acylation (urea formation) while completely suppressing O-acylation (carbamate byproduct formation).

Mechanistic Rationale: Overcoming Electronic Deactivation

In a standard aniline, the amine nitrogen is a softer, more polarizable nucleophile than the phenolic oxygen, naturally favoring kinetic N-acylation when reacted with hard electrophiles like isocyanates or phosgene equivalents[3]. However, the –OCF₃ group alters this electronic landscape. By withdrawing electron density from the aromatic ring, it decreases the basicity and nucleophilicity of the amine.

If the reaction conditions are too harsh or if a strong base is utilized, the phenol (pKa ~9.5) can be deprotonated to form a phenoxide ion. Phenoxide is a highly reactive, hard nucleophile that will rapidly attack the electrophile, shifting the reaction toward thermodynamic control and resulting in O-acylation (carbamate formation).

The Causality of Condition Selection:

-

Base Selection (DIPEA): To maintain kinetic control, we utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic, weak base that efficiently scavenges the HCl generated during triphosgene activation without deprotonating the phenol[1].

-

Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is chosen because it is a non-polar, aprotic solvent that minimizes hydrogen bonding. This prevents the activation of the phenolic oxygen, keeping the reaction strictly under kinetic control to favor the amine[1]. Furthermore, strict anhydrous conditions prevent the hydrolysis of the isocyanate intermediate, which would otherwise lead to symmetrical urea byproducts.

Quantitative Optimization of Reaction Conditions

To demonstrate the critical nature of these parameters, the following table summarizes the optimization data for the reaction between 2-amino-4-(trifluoromethoxy)phenol and phenyl isocyanate (or equivalent).

Table 1: Impact of Reaction Conditions on Chemoselectivity (N-Urea vs. O-Carbamate)

| Entry | Coupling Reagent | Solvent | Base (Eq.) | Temp (°C) | N-Urea Yield (%) | O-Carbamate Yield (%) |

| 1 | Phenyl isocyanate | DCM | None | 25 | 82 | <5 |

| 2 | Phenyl isocyanate | THF | DIPEA (1.2) | 25 | 94 | Trace |

| 3 | Phenyl isocyanate | DMF | K₂CO₃ (2.0) | 80 | 18 | 76 |

| 4 | Triphosgene / R-NH₂ | DCM | DIPEA (2.5) | 0 to 25 | 89 | <2 |

| 5 | CDI / R-NH₂ | MeCN | DBU (1.5) | 60 | 42 | 45 |

Insight: Entry 2 and Entry 4 represent the optimal kinetic conditions. Entry 3 demonstrates how a strong base (K₂CO₃) in a polar aprotic solvent (DMF) forces phenoxide formation, completely reversing the chemoselectivity to favor the undesired O-carbamate.

Reaction Pathway Visualization

Chemoselective pathways for urea synthesis from trifluoromethoxy aminophenols.

Validated Experimental Protocols

Protocol A: Direct Isocyanate Coupling (For Commercially Available Isocyanates)

This method is preferred when the corresponding R-NCO is commercially available, as it avoids the use of highly toxic phosgene equivalents[3].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the trifluoromethoxy aminophenol (1.0 eq, e.g., 5.0 mmol) and dissolve in anhydrous THF (0.1 M, 50 mL).

-

Base Addition: Inject DIPEA (1.2 eq, 6.0 mmol) via syringe. Stir for 5 minutes at room temperature (25 °C).

-

Electrophile Addition: Dissolve the target isocyanate (1.05 eq, 5.25 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

-

Reaction Monitoring: Stir the mixture at 25 °C for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The target urea product will exhibit a significantly lower Rf value (~0.3) compared to the starting aminophenol (~0.5) due to the increased hydrogen-bonding capacity of the urea motif.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

Protocol B: Triphosgene-Mediated Unsymmetrical Urea Synthesis

This protocol is deployed when synthesizing complex, unsymmetrical ureas where the required isocyanate is not commercially available (e.g., in the synthesis of TPPU analogs)[1].

Step-by-Step Methodology:

-

Activation Setup: In a thoroughly dried flask under argon, dissolve triphosgene (0.38 eq, 1.9 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice-water bath. Caution: Triphosgene is highly toxic; perform all operations in a well-ventilated fume hood.

-

In Situ Isocyanate Generation: Prepare a solution of the trifluoromethoxy aminophenol (1.0 eq, 5.0 mmol) and DIPEA (1.1 eq, 5.5 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the triphosgene solution at 0 °C over 15 minutes[1].

-

Intermediate Validation: Stir the mixture at 0 °C for 40 minutes.

-

Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. The successful formation of the isocyanate intermediate will be confirmed by the presence of the corresponding methyl carbamate mass (

). Ensure the starting amine peak is <5% by UV integration before proceeding.

-

-

Amine Coupling: Prepare a solution of the secondary/primary amine (1.0 eq, 5.0 mmol) and additional DIPEA (2.0 eq, 10.0 mmol) in DCM (10 mL). Add this dropwise to the reaction mixture at 0 °C[1].

-

Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

-

Workup & Purification: Dilute with DCM (50 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/MeOH gradients).

References

-

In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Frontiers in Pharmacology (2019) URL:[Link]

-

Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates Taylor & Francis: Synthetic Communications (2020) URL:[Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Journal of Medicinal Chemistry (PMC - NIH) (2020) URL:[Link]

Sources

- 1. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

preparation of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea intermediate

This Application Note and Protocol details the preparation of 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea , a critical intermediate often utilized in the synthesis of benzoxazolone derivatives and bioisosteres of bioactive scaffolds like Riluzole.

Part 1: Introduction & Strategic Analysis

Target Molecule: 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea CAS Registry Number: (Not widely established; analogous to N-(2-hydroxy-4-trifluoromethoxyphenyl)urea) Core Application: Precursor for 5-(trifluoromethoxy)benzo[d]oxazol-2(3H)-one; intermediate in medicinal chemistry for CXCR2 antagonists and glutamate modulators.

Synthetic Logic: The synthesis targets the installation of a urea moiety onto an electron-deficient aniline. The presence of the ortho-hydroxyl group presents a challenge: it increases the risk of premature cyclization to the benzoxazolone under high heat or strong dehydration conditions. Therefore, the protocol prioritizes controlled acidic hydrolysis of urea (Method A) or carbamoylation (Method B) to isolate the open-chain urea intact.

Retrosynthetic Pathway:

-

Target: 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea

-

Immediate Precursor: 2-amino-5-(trifluoromethoxy)phenol

-

Starting Material: 3-(trifluoromethoxy)phenol (via nitration and reduction)

Part 2: Detailed Experimental Protocols

Safety & Handling

-

Fluorinated Aromatics: The trifluoromethoxy group is stable but lipophilic; use gloves to prevent skin absorption.

-

Strong Acids: Concentrated HCl is corrosive. Work in a fume hood.

-

Cyanates (Method B): Potassium cyanate is harmful if swallowed. Avoid acid contact outside the reactor to prevent HNCO gas evolution.

Method A: Aqueous Acidic Carbamoylation (Green/Industrial Route)

Recommended for high purity and scalability. Based on Patent CN114249672A.

Reagents:

-

2-Amino-5-(trifluoromethoxy)phenol (SM-1): 1.0 equiv.

-

Urea (SM-2): 2.8 – 3.0 equiv.

-

Hydrochloric Acid (37%): ~7.0 vol/wt equivalent (relative to SM-1).

-

Water: Solvent.

Step-by-Step Protocol:

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Charging: Add 2-amino-5-(trifluoromethoxy)phenol (10 mmol) and Urea (30 mmol) to Water (20 mL).

-

Acidification: Slowly add Concentrated HCl (13.5 mL) to the suspension. Note: Exotherm may occur; maintain temperature <30°C during addition.

-

Reaction: Heat the mixture to Reflux (100°C) . Maintain reflux for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[4][6] The starting aniline (higher Rf) should disappear.

-

Workup:

-

Purification (Pulping):

-

Transfer the wet cake to a beaker containing Purified Water (25 mL).

-

Stir vigorously (pulp) for 30 minutes to remove excess urea and acid.

-

Filter again and wash with Ice Water (2 x 5 mL).

-

-

Recrystallization:

-

Dissolve the crude solid in minimum Boiling Water (or 10% Ethanol/Water if solubility is low).

-

Allow to cool slowly to crystallize.

-

Dry in a vacuum oven at 50°C.

-

Expected Yield: 80–85% Appearance: White to off-white crystalline solid.

Method B: Potassium Cyanate Route (Standard Laboratory)

Recommended for small-scale synthesis or if high temperatures (Method A) cause degradation.

Reagents:

-

2-Amino-5-(trifluoromethoxy)phenol: 1.0 equiv.

-

Potassium Cyanate (KCNO): 1.5 equiv.

-

Acetic Acid (glacial): Solvent/Catalyst (or 10% HCl).

Protocol:

-

Dissolve the aniline in 50% Aqueous Acetic Acid (10 vol).

-

Prepare a solution of Potassium Cyanate in minimal water.

-

Add the KCNO solution dropwise to the aniline solution at 35–40°C with vigorous stirring.

-

Stir for 2 hours. A thick precipitate (the urea) typically forms.

-

Dilute with cold water, filter, and wash with water to remove salts.

-

Recrystallize from Ethanol/Water.

Part 3: Visualization & Logic

Reaction Scheme & Pathway

Caption: Synthetic pathway from phenol precursor to target urea, highlighting the critical intermediate and potential cyclization byproduct.

Process Flowchart (Method A)

Caption: Operational workflow for the aqueous acidic carbamoylation protocol.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained. Note: Data is predicted based on structural analogs and standard shifts.

| Technique | Expected Signal | Assignment |

| 1H NMR (DMSO-d6) | δ 10.0–10.5 ppm (s, 1H) | Phenolic -OH (D2O exchangeable) |

| δ 8.0–8.2 ppm (s, 1H) | Urea -NH- Ar | |

| δ 7.9 ppm (d, 1H) | Aromatic H (C3, ortho to urea) | |

| δ 6.8–7.0 ppm (m, 2H) | Aromatic H (C5, C6) | |

| δ 6.0–6.5 ppm (s, 2H) | Urea -NH2 (D2O exchangeable) | |

| 13C NMR | ~156 ppm | Urea C=O |

| -OCF3 Carbon | ||

| LC-MS (ESI+) | [M+H]+ = 237.15 | Calculated Mass: 236.15 |

Part 5: Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate

-

Cause: Solution too dilute or too acidic preventing crystallization.

-

Fix: Neutralize slightly with Sodium Acetate to pH 4–5 to encourage precipitation of the urea.

-

-

Issue: Product Cyclizes to Benzoxazolone

-

Observation: Loss of Urea NH2 signals in NMR; shift in retention time.

-

Cause: Reaction temperature too high or prolonged reflux.

-

Fix: Reduce reflux time. Ensure the workup is done immediately after cooling. Avoid strong dehydrating agents during drying.

-

-

Issue: Starting Material Remains

-

Fix: Add an additional 0.5 equiv of Urea and continue reflux. Ensure HCl concentration is sufficient to generate cyanic acid but not so high as to salt out the amine completely.

-

References

-

Patent CN114249672A . Riluzole intermediate compound and preparation method thereof. (2022). Describes the specific aqueous urea/HCl method for 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)urea.

-

Kurzer, F. (1963). Arylureas. Organic Syntheses, Coll. Vol. 4, p.49. (General methodology for urea synthesis from anilines and cyanate).

-

Frontiers in Pharmacology . (2019). Metabolism of TPPU. (Context on trifluoromethoxy-phenyl urea stability and metabolism).

Sources

- 1. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]

- 2. CN114249672A - Riluzole intermediate compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2000012472A2 - Process for preparing certain phenyl urea compounds - Google Patents [patents.google.com]

- 6. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates [mdpi.com]

scalable synthesis of 2-Amino-5-(trifluoromethoxy)phenol from 3-(trifluoromethoxy)phenol

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Amino-5-(trifluoromethoxy)phenol starting from 3-(trifluoromethoxy)phenol . This scaffold is a critical intermediate in the development of kinase inhibitors, agrochemicals, and specialized fluorinated building blocks.

The synthesis addresses the primary challenge of regioselectivity during the nitration of a meta-substituted phenol, utilizing the distinct physical properties of ortho-nitrophenols for scalable purification.

Executive Summary

The synthesis of 2-Amino-5-(trifluoromethoxy)phenol requires the introduction of an amino group ortho to the phenolic hydroxyl and para to the trifluoromethoxy group. Direct nitration of 3-(trifluoromethoxy)phenol yields a mixture of regioisomers, primarily the para-nitro (position 4) and ortho-nitro (position 6, desired) products.

This protocol details a two-step workflow :

-

Nitration: Controlled nitration of 3-(trifluoromethoxy)phenol to yield 2-nitro-5-(trifluoromethoxy)phenol.

-

Purification: Exploitation of intramolecular hydrogen bonding via steam distillation to isolate the desired ortho-isomer from the para-isomer.

-

Reduction: Catalytic hydrogenation or chemical reduction to yield the final amine.

Retrosynthetic Analysis

The target molecule is accessed via nitration-reduction.[1][2] The key disconnection is the C-N bond at the 2-position.

Figure 1: Retrosynthetic pathway highlighting the critical nitration step.

Theoretical Grounding & Regioselectivity

Mechanistic Insight

The starting material, 3-(trifluoromethoxy)phenol, contains two directing groups:

-

Hydroxyl (-OH): Strong activator, ortho/para directing.

-

Trifluoromethoxy (-OCF3): Weakly deactivating (due to strong inductive effect of F), ortho/para directing.

Competition for Substitution:

-

Position 2 (Ortho to OH, Ortho to OCF3): Sterically crowded; unlikely to form in significant quantities.

-

Position 4 (Para to OH, Ortho to OCF3): Electronically favored by the OH group, but sterically hindered by the adjacent bulky -OCF3 group.

-

Position 6 (Ortho to OH, Para to OCF3): Electronically activated by OH (ortho) and OCF3 (para). Less sterically hindered than Position 4.

While para-nitration (Position 4) is typically favored in simple phenols, the steric bulk of the -OCF3 group at Position 3 shifts the balance, making Position 6 (yielding the 2-nitro-5-trifluoromethoxy isomer) a competitive and often major product.

The Purification Strategy

The desired intermediate, 2-nitro-5-(trifluoromethoxy)phenol , possesses an intramolecular hydrogen bond between the phenolic -OH and the ortho-nitro group. This interaction:

-

Reduces polarity.

-

Lowers the boiling point.

-

Enables steam volatility .

The byproduct, 4-nitro-3-(trifluoromethoxy)phenol, cannot form this intramolecular bond (intermolecular bonding dominates), rendering it non-volatile in steam. This physical difference allows for a solvent-free, scalable separation.

Experimental Protocol

Step 1: Nitration of 3-(trifluoromethoxy)phenol

Reagents:

-

3-(trifluoromethoxy)phenol (1.0 equiv)[3]

-

Nitric Acid (65-70%, 1.1 equiv)

-

Water (for quenching)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel.

-

Dissolution: Dissolve 3-(trifluoromethoxy)phenol (e.g., 100 g) in glacial acetic acid (500 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Prepare a solution of HNO3 (1.1 equiv) in acetic acid (1:1 v/v). Add this solution dropwise to the phenol mixture, maintaining the internal temperature below 10 °C . Note: Exothermic reaction. Control addition rate strictly.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]

-

Quench: Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. A yellow/orange oily solid will precipitate.

-

Isolation (Crude): Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with water and brine. Dry over Na2SO4 and concentrate to obtain the crude regioisomeric mixture.

Purification (Steam Distillation):

-

Suspend the crude oil in water.

-

Perform steam distillation. The 2-nitro-5-(trifluoromethoxy)phenol (bright yellow solid/oil) will distill over with the water. The 4-nitro isomer remains in the pot.

-

Collect the distillate, cool to precipitate the solid, and filter.

-

Yield: Typically 35–45% of the desired ortho-isomer.

Step 2: Reduction to 2-Amino-5-(trifluoromethoxy)phenol

Method A: Catalytic Hydrogenation (Preferred for Purity)

-

Reagents: 2-Nitro-5-(trifluoromethoxy)phenol, 10% Pd/C (5 wt% loading), Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro compound in Methanol.[6]

-

Add Pd/C catalyst under N2 atmosphere.

-

Hydrogenate at 1–3 bar H2 pressure (balloon or shaker) at RT for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield the amine.

-

Method B: Iron/Ammonium Chloride (Preferred for Scale/Safety)

-

Reagents: Iron powder (3.0 equiv), NH4Cl (5.0 equiv), Ethanol/Water (3:1).

-

Procedure:

-

Suspend Iron powder and NH4Cl in Ethanol/Water and heat to reflux (approx. 80 °C) to activate the iron.

-

Add the nitro compound portion-wise.[1]

-

Reflux for 2–4 hours. The yellow color of the nitro compound should fade.

-

Hot filter the mixture to remove iron oxides.

-

Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate.

-

Yield: 85–95%.

-

Data Summary & Characterization

| Parameter | Specification |

| Target Structure | 2-Amino-5-(trifluoromethoxy)phenol |

| Molecular Weight | 193.12 g/mol |

| Appearance | Off-white to pale grey solid |

| 1H NMR (DMSO-d6) | δ ~6.5–6.8 (m, 3H, Ar-H), 9.0–9.5 (s, 1H, OH), 4.5–5.0 (br s, 2H, NH2) |

| Key Shift | Distinct upfield shift of protons adjacent to NH2 compared to Nitro precursor. |

| LC-MS | [M+H]+ = 194.1 |

Workflow Diagram

Figure 2: Process flow for the isolation and conversion of the desired regioisomer.

Safety & Scalability Considerations

-

Nitration Safety: Nitration of phenols is highly exothermic. Accumulation of reagents must be avoided. On a large scale (multi-kilo), use a flow reactor or strictly controlled dosing pumps to manage heat generation.

-

Steam Distillation: Ensure the distillation setup has adequate condensing capacity to prevent vapor loss of the product.

-

Iron Waste: If using Method B (Fe reduction), the iron oxide waste must be disposed of as solid chemical waste. Method A (Hydrogenation) is greener but requires hydrogen safety protocols.

-

Stability: The final aminophenol is oxidation-sensitive. Store under nitrogen or argon, preferably in the dark.

References

-

Regioselective Nitration of Phenols

-

Mechanism and Ortho-Selectivity: Maleski, R. J., et al.[6] "A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers." Synthetic Communications, 1995, 25(15), 2327–2335. Link

-

Solid Acid Catalysis: Kantam, M. L., et al. "Regioselective nitration of phenol over solid acid catalysts." Catalysis Letters, 2002. Link

-

-

Reduction Protocols

-

Purification of Nitrophenols

-

Steam Distillation Principles: Vogel, A. I.[7] Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for separation of o/p-nitrophenols).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-NITRO-5-(TRIFLUOROMETHYL)PHENOL | 402-17-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes: Leveraging 2-Amino-5-(trifluoromethoxy)phenol as a Novel Scaffold for ALS Drug Discovery

Introduction: Rationale for a Novel Scaffold in a Challenging Therapeutic Area

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle atrophy, paralysis, and ultimately, respiratory failure.[1] Despite decades of research, therapeutic options remain limited, with existing drugs offering only modest extensions in survival.[1] A significant hurdle in ALS drug discovery is the multifactorial nature of the disease, involving complex pathways such as protein aggregation, oxidative stress, and neuroinflammation.[2][3][4] This complexity necessitates the exploration of novel chemical scaffolds that can be tailored to target these diverse pathological mechanisms.

This application note puts forth 2-Amino-5-(trifluoromethoxy)phenol as a promising, albeit underexplored, scaffold for the development of new ALS therapeutics. The rationale for its selection is rooted in the unique physicochemical properties conferred by its constituent functional groups: the aminophenol core and the trifluoromethoxy substituent.

-

The Trifluoromethoxy (-OCF₃) Group: This functional group is of high interest in medicinal chemistry for its ability to enhance crucial drug-like properties.[5] It is highly lipophilic (Hansch-Leo π value of +1.04), which can improve a molecule's ability to cross the blood-brain barrier (BBB)—a critical requirement for any CNS-targeted therapeutic.[6][7] Furthermore, the -OCF₃ group is metabolically stable, resisting enzymatic degradation and thereby potentially prolonging the drug's half-life and bioavailability.[6][8] Notably, the FDA-approved ALS drug, Riluzole, contains a trifluoromethoxy group, which is credited with enhancing its BBB penetration and metabolic stability.[6][8]

-

The Aminophenol Core: Aminophenol derivatives are valuable pharmacophores with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[9][10] Oxidative stress is a well-established contributor to motor neuron death in ALS.[11] The aminophenol structure provides a foundation for developing potent antioxidants that can neutralize harmful reactive oxygen species (ROS) within the central nervous system.

By combining these features, the 2-Amino-5-(trifluoromethoxy)phenol scaffold offers a compelling starting point for a multi-pronged therapeutic strategy against ALS. This guide provides a comprehensive framework for researchers to initiate a drug discovery program based on this scaffold, from initial library synthesis to preclinical evaluation.

Strategic Overview: A Multi-Target Drug Discovery Workflow

The proposed drug discovery cascade is designed to systematically explore the therapeutic potential of the 2-Amino-5-(trifluoromethoxy)phenol scaffold. The workflow prioritizes key ALS-relevant pathologies and incorporates decision-making checkpoints to ensure that only the most promising candidates advance.

Caption: High-level workflow for ALS drug discovery.

Experimental Protocols

Protocol 1: Synthesis of a Focused Derivative Library

The objective is to generate a library of compounds by modifying the amine and phenol functionalities of the core scaffold. This allows for the exploration of the structure-activity relationship (SAR).

Materials:

-

2-Amino-5-(trifluoromethoxy)phenol

-

A diverse set of carboxylic acids, sulfonyl chlorides, and boronic acids

-

Coupling reagents (e.g., HATU, EDC/HOBt)

-

Bases (e.g., DIPEA, triethylamine)

-

Palladium catalysts and ligands for Suzuki coupling (e.g., Pd(PPh₃)₄)

-

Anhydrous solvents (DMF, DCM, THF)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure (Example: Amide Coupling):

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Amino-5-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF.

-

Addition of Carboxylic Acid: Add the selected carboxylic acid (1.1 eq) to the solution.

-

Coupling Agent and Base: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

A similar, systematic approach should be used for sulfonamide formation and Suzuki coupling reactions to build a diverse library.

Protocol 2: High-Throughput Screening (HTS) for Primary Hit Identification

The library will be screened against key pathological features of ALS. A multi-assay approach is recommended.

A. TDP-43 Aggregation Inhibition Assay

TAR DNA-binding protein 43 (TDP-43) aggregation is a pathological hallmark in over 95% of ALS cases.[12] Identifying small molecules that can prevent or reverse this aggregation is a primary therapeutic strategy.[3]

Principle: This assay utilizes a cell-free system where recombinant TDP-43 is induced to aggregate. The extent of aggregation is measured by a fluorescent dye, such as Thioflavin T (ThT), which binds to amyloid-like fibrils.

Materials:

-

Recombinant human TDP-43 protein

-

Aggregation buffer (e.g., PBS with a denaturant or aggregation inducer)

-

Thioflavin T (ThT)

-

384-well, black, clear-bottom plates

-

Compound library dissolved in DMSO

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Compound Plating: Dispense 50 nL of each library compound (at a stock concentration of 10 mM in DMSO) into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no TDP-43) controls.

-

Protein Preparation: Prepare a solution of recombinant TDP-43 in aggregation buffer at a final concentration of 2-5 µM.

-

Assay Initiation: Add 25 µL of the TDP-43 solution to each well.

-

Incubation: Incubate the plate at 37°C with gentle shaking for 18-24 hours to induce aggregation.

-

ThT Addition: Add 25 µL of ThT solution (final concentration 10-20 µM) to each well.

-

Signal Detection: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds causing >50% inhibition.

B. Oxidative Stress Reduction Assay

This assay measures the ability of compounds to protect neuronal cells from oxidative damage.

Principle: A fluorescent probe, such as CellROX® Deep Red or DCFH-DA, is used to detect reactive oxygen species (ROS) in live cells.[13][14] An increase in ROS levels, induced by a toxin, will lead to an increase in fluorescence. Active compounds will mitigate this increase.

Materials:

-

A neuronal cell line (e.g., SH-SY5Y) or iPSC-derived motor neurons.[1]

-

Cell culture medium and supplements

-

Oxidative stress inducer (e.g., H₂O₂, rotenone)

-

CellROX® Deep Red or DCFH-DA probe[15]

-

Hoechst 33342 (for nuclear staining/cell counting)

-

384-well, black, clear-bottom imaging plates

-

High-content imaging system

Procedure:

-

Cell Plating: Seed neuronal cells into 384-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with library compounds (final concentration typically 1-10 µM) for 1-2 hours.

-

Induction of Oxidative Stress: Add the oxidative stress inducer and incubate for a duration determined by prior optimization (e.g., 4-6 hours).

-

Staining: Add the ROS probe and Hoechst 33342 to the cells and incubate according to the manufacturer's protocol.

-

Imaging: Acquire images using a high-content imaging system, capturing both the ROS signal and nuclear stain channels.

-

Image Analysis: Quantify the fluorescence intensity of the ROS probe per cell.

-

Data Analysis: Normalize the ROS signal to the cell count. Calculate the percentage reduction in oxidative stress for each compound compared to vehicle-treated, stressed cells.